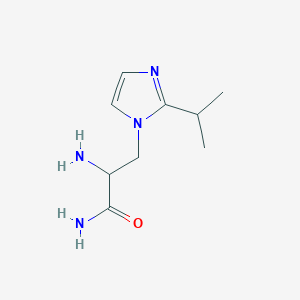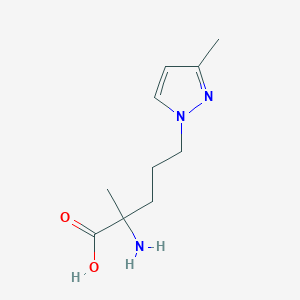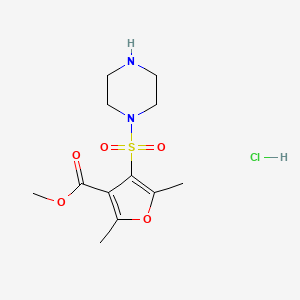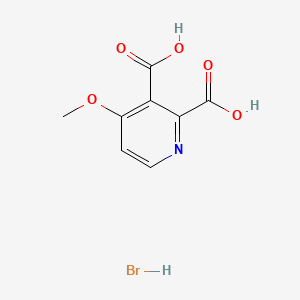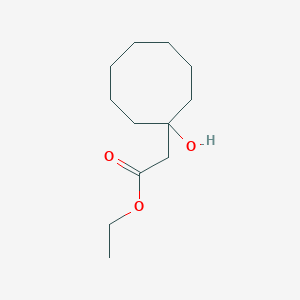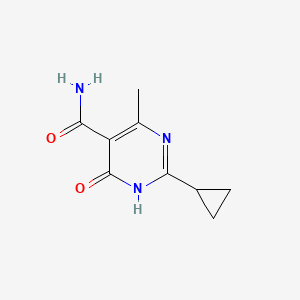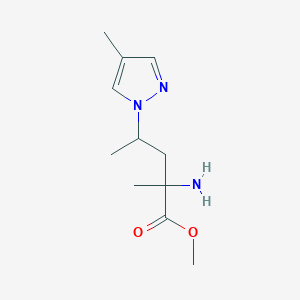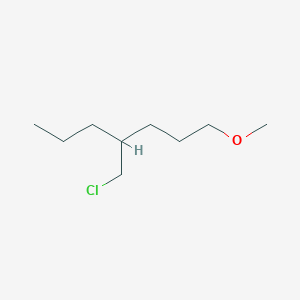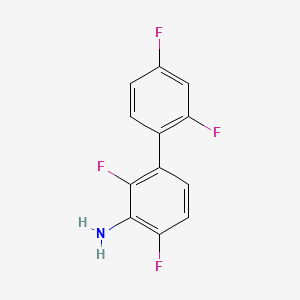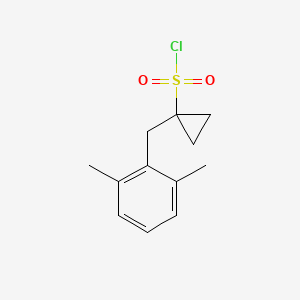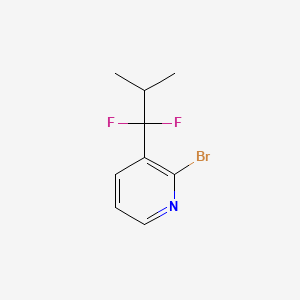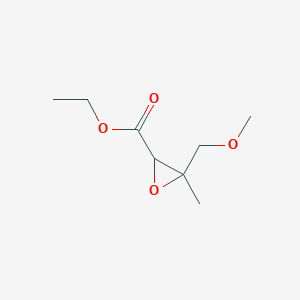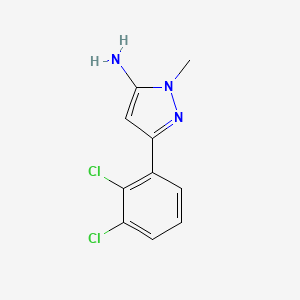![molecular formula C10H19NO B15326287 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B15326287.png)
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-8-oxa-2-azaspiro[45]decane is a spiro compound characterized by a unique structure where a nitrogen atom and an oxygen atom are incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amine with an epoxide or a halohydrin. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The spirocyclic structure allows for unique interactions with biological targets, potentially leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-8-azaspiro[4.5]decane: Similar spirocyclic structure but lacks the dimethyl substitution.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with a different substitution pattern
Uniqueness
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar spirocyclic compounds .
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)7-10(4-6-12-9)3-5-11-8-10/h11H,3-8H2,1-2H3 |
InChI Key |
PNQCNQXPOPJLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCNC2)CCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


